molecular formula C12H9BrClN B11843321 2-(5-Bromo-2-chlorophenyl)-5-methylpyridine

2-(5-Bromo-2-chlorophenyl)-5-methylpyridine

Cat. No.: B11843321
M. Wt: 282.56 g/mol
InChI Key: GDUOOIWZQUOCTG-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-chlorophenyl)-5-methylpyridine is an organic compound that features a pyridine ring substituted with a 5-bromo-2-chlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-chlorophenyl)-5-methylpyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-chlorobenzyl alcohol and 5-methylpyridine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable base such as sodium hydride or potassium tert-butoxide.

    Procedure: The 5-bromo-2-chlorobenzyl alcohol is first converted to its corresponding bromide using phosphorus tribromide. This intermediate is then reacted with 5-methylpyridine in the presence of a base to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-chlorophenyl)-5-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

    Substitution: Formation of substituted pyridines.

    Oxidation: Formation of pyridine oxides.

    Reduction: Formation of dehalogenated pyridines.

    Coupling: Formation of biaryl or diaryl compounds.

Scientific Research Applications

2-(5-Bromo-2-chlorophenyl)-5-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-chlorophenyl)-5-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves inhibition or activation of key biological processes.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-chlorophenyl)(morpholino)methanone
  • (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone
  • 5-Bromo-2-chlorobenzoic acid

Uniqueness

2-(5-Bromo-2-chlorophenyl)-5-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

2-(5-Bromo-2-chlorophenyl)-5-methylpyridine is a heterocyclic aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of bromine and chlorine substituents, which significantly influence its chemical behavior and biological efficacy. This article explores the biological activity of this compound, including its antimicrobial, antiviral, and anticancer properties, supported by relevant research findings and data.

Chemical Structure

The molecular formula of this compound is C11H8BrClNC_{11}H_8BrClN, with a molecular weight of approximately 267.54 g/mol. The structure features a pyridine core with halogen substituents that enhance its reactivity.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains.

  • Mechanism of Action : The halogen substituents (bromine and chlorine) are believed to enhance the binding affinity of the compound to bacterial cell membranes, disrupting their integrity and leading to cell death.
  • Case Studies : In vitro studies have shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against E. coli and Bacillus mycoides .
Bacterial StrainMIC (mg/mL)
E. coli0.0048
Bacillus mycoides0.0048
Staphylococcus aureus0.0056
Pseudomonas aeruginosa0.0134

2. Antiviral Activity

Emerging studies suggest that this compound may also possess antiviral properties, although detailed mechanisms are still under investigation.

  • Potential Targets : The compound's structure allows it to interact with viral proteins, potentially inhibiting viral replication.
  • Research Findings : Preliminary studies indicate effectiveness against certain RNA viruses, but further research is required to confirm these findings.

3. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
  • Case Studies : In one study, the compound exhibited cytotoxic effects on FaDu hypopharyngeal tumor cells, showing better efficacy compared to standard chemotherapeutic agents like bleomycin .
Cancer Cell LineIC50 (µM)
FaDu12.3
MCF-715.6
A54910.7

Structure-Activity Relationship (SAR)

The presence of halogen atoms in the structure is critical for enhancing biological activity. Studies suggest that both electron-withdrawing (chlorine) and electron-donating (bromine) groups can influence the compound's interaction with biological targets.

Properties

Molecular Formula

C12H9BrClN

Molecular Weight

282.56 g/mol

IUPAC Name

2-(5-bromo-2-chlorophenyl)-5-methylpyridine

InChI

InChI=1S/C12H9BrClN/c1-8-2-5-12(15-7-8)10-6-9(13)3-4-11(10)14/h2-7H,1H3

InChI Key

GDUOOIWZQUOCTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C2=C(C=CC(=C2)Br)Cl

Origin of Product

United States

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